![molecular formula C24H25N3O4 B2529462 3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097925-09-0](/img/structure/B2529462.png)

3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

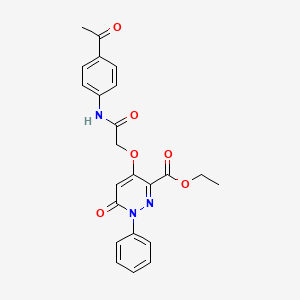

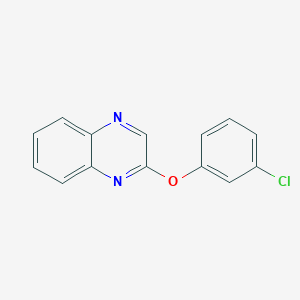

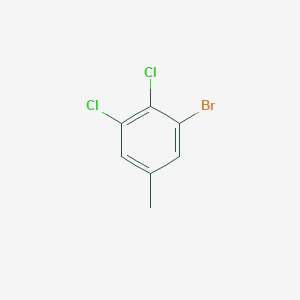

The synthesis of compounds related to 3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione involves the formation of N-Mannich bases derived from cyclopropyl-imidazolidine-diones. One study describes the synthesis of new N-Mannich bases from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones, which are structurally related to the compound of interest . These syntheses typically involve the reaction of imidazolidine-diones with various reagents to introduce the desired functional groups and achieve the final compound.

Molecular Structure Analysis

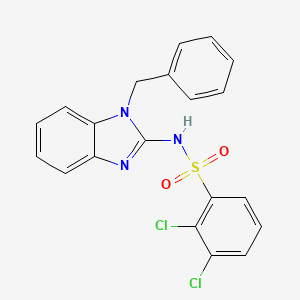

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques. For instance, the structures and compositions of certain novel compounds were confirmed by single crystal X-ray diffraction, as well as 1H, 13C, IR, and MS data, and in some cases, 15N NMR data . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups.

Chemical Reactions Analysis

The chemical reactivity of imidazolidine-diones is highlighted in studies where they undergo cyclocondensation reactions with different reagents. For example, methyl trifluoropyruvate N-(pyrimidin-2-yl)imines react with N-substituted ureas and other nucleophilic reagents to form various heterocyclic compounds, including imidazolidine-2,4-diones . These reactions are crucial for the synthesis of diverse imidazolidine derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-diones are influenced by their molecular structure. The anticonvulsant properties of these compounds have been evaluated, and some derivatives have shown significant activity in seizure tests, with one compound being more potent than reference antiepileptic drugs . The crystal structure of a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, provides insights into its intermolecular hydrogen bonds and conformation, which are important for understanding its physical properties and potential biological interactions .

Relevant Case Studies

The anticonvulsant activity of N-Mannich bases derived from cyclopropyl-imidazolidine-diones has been studied in vivo, with compounds showing efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice . Additionally, the synthesis and crystal structure of a novel bioactive heterocycle derived from an anti-HIV drug intermediate suggest potential biological importance and applications in molecular modeling for biological studies .

Aplicaciones Científicas De Investigación

Chemical Reactions and Compound Synthesis

The compound 3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is often involved in cyclocondensation reactions. These reactions are crucial for synthesizing various heterocyclic compounds. For instance, cyclocondensation of methyl trifluoropyruvate with N-substituted imines leads to imidazolidine-2,4-diones, among other heterocycles, showcasing the compound's role in the synthesis of pharmacologically relevant structures (Sokolov et al., 2013).

Pharmacological Potential

Compounds similar to this compound, particularly imidazolidine-2,4-dione derivatives, have shown a wide range of pharmacological activities. For example, certain derivatives have been investigated for their potential as selective cannabinoid CB2 receptor agonists, which could have implications for treating conditions like nephrotoxicity without central nervous system side effects (Mukhopadhyay et al., 2016). Similarly, other derivatives have demonstrated potential as 5-HT1A receptor agonists, showing promise as antidepressants and anxiolytics due to their unique pharmacological profiles (Czopek et al., 2010).

Structural and Molecular Studies

The structural and molecular characteristics of imidazolidine-2,4-dione derivatives, including those with additional cyclopropyl and phenoxybenzoyl groups, are subjects of extensive research. Studies have focused on understanding the molecular geometry, intermolecular interactions, and crystal packing of these compounds to elucidate their pharmacophoric features and biological activities. For example, research on imidazolidin-2,4-dione derivatives has highlighted their potential in inhibiting the ABCB1 efflux pump, which is significant for overcoming multidrug resistance in cancer therapy (Żesławska et al., 2019).

Mechanistic Insights into Stability and Reactivity

The stability and reactivity of N-heterocyclic carbene precursors with imidazolidine-2,4-dione skeletons have been explored to understand their behavior in various chemical contexts. Such studies shed light on the electron delocalization effects on the compound's stability and structure, which are crucial for designing more effective N-heterocyclic carbenes (Hobbs et al., 2010).

Mecanismo De Acción

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(2), 412-443. DOI: 10.1039/C3CS60197H : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation. (2019). Chemical Science, 10(27), 6609-6614. DOI: 10.1039/C9SC02067E : Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide as an effective platelet-derived growth factor receptor inhibitor for the treatment of idiopathic pulmonary fibrosis. (2021). X-MOL. Link

Propiedades

IUPAC Name |

3-cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c28-22-16-26(24(30)27(22)18-10-11-18)17-12-14-25(15-13-17)23(29)20-8-4-5-9-21(20)31-19-6-2-1-3-7-19/h1-9,17-18H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJZRCDLWDMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)

![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)